molecular formula C7H16N2O B15252821 3-(2-Aminoethyl)piperidin-3-ol

3-(2-Aminoethyl)piperidin-3-ol

Cat. No.: B15252821
M. Wt: 144.21 g/mol
InChI Key: TVGSGSDJMGNHKW-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)piperidin-3-ol is a chemical compound with the molecular formula C7H16N2O It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)piperidin-3-ol typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach involves the cyclization of amino alcohols using reagents like thionyl chloride (SOCl2) to form the piperidine ring .

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow reactions and the use of microwave irradiation to enhance reaction efficiency and yield . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)piperidin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts (e.g., cobalt, ruthenium, nickel), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride) .

Major Products Formed

The major products formed from these reactions include substituted piperidines, piperidinones, and other heterocyclic compounds .

Scientific Research Applications

3-(2-Aminoethyl)piperidin-3-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups (amino and hydroxyl) that allow for diverse chemical modifications and applications. Its structure provides a versatile scaffold for the development of new compounds with potential therapeutic benefits .

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

3-(2-aminoethyl)piperidin-3-ol

InChI

InChI=1S/C7H16N2O/c8-4-3-7(10)2-1-5-9-6-7/h9-10H,1-6,8H2

InChI Key

TVGSGSDJMGNHKW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(CCN)O

Origin of Product

United States

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